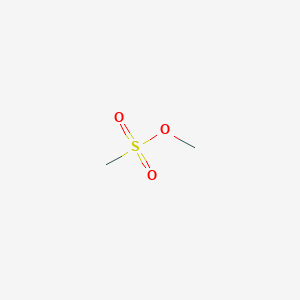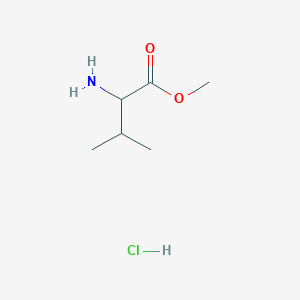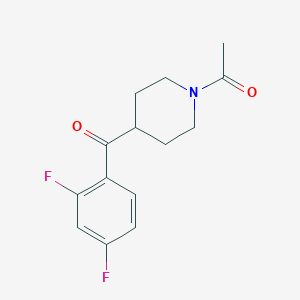
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
概要
説明
Synthesis Analysis
The synthesis of novel piperidine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized. These compounds were characterized using various analytical techniques such as 1H NMR, IR, mass spectral, and elemental analysis. The synthesis process aimed to explore the antileukemic activity of these compounds against human leukemic cell lines .
Molecular Structure Analysis
The structural analysis of piperidine derivatives is crucial for understanding their biological activity. In the second study, the molecular structure of a novel bioactive heterocycle, specifically (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized. Techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies were employed. The compound was found to crystallize in the monoclinic crystal system with the space group P21/c. The conformation of the piperidine and morpholine rings, as well as the planarity of the benzisoxazole ring, were determined, providing insights into the compound's stability and potential interactions .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by their molecular structure. Although the provided papers do not detail specific chemical reactions involving 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, they do provide insights into the reactivity of similar compounds. For instance, the presence of electron-withdrawing halogen substituents in the compounds studied in the first paper suggests that such modifications can significantly affect the compounds' antiproliferative activity . This information can be extrapolated to hypothesize about the reactivity of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and can influence their biological activity. The first paper reports on the antiproliferative activity of the synthesized compounds, with IC50 values ranging from 1.6 to 8.0 µM, indicating their potential as antileukemic agents. The electron-withdrawing halogen substituents were found to enhance the in vitro potency against human leukemia cells . The second paper discusses the stability of the molecule, which is attributed to inter and intra-molecular hydrogen bonds of the type C—H…O and C—H…N. The Hirshfeld surface analysis further elucidates the intermolecular interactions present in the solid state of the crystal .
科学的研究の応用
Synthesis and Structural Characterization
- A study detailed the synthesis and characterization of a compound using a click chemistry approach, with emphasis on its structure confirmed through X-ray diffraction analysis and its potential for further biological applications due to its interaction with proteins (Govindhan et al., 2017).
- Another research focused on the synthesis of novel derivatives, showing significant antileukemic activity against human leukemic cell lines, highlighting the potential of these compounds in therapeutic applications (Vinaya et al., 2012).
Applications in Drug Synthesis
- Research on the new synthetic route for iloperidone, starting from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, demonstrated a high yield and purity, suggesting its suitability for industrial production (Pa, 2013).
Antibacterial Activity
- Studies have shown the antibacterial activity of compounds synthesized from piperidine, indicating their potential as antimicrobial agents. These compounds were evaluated for their antibacterial effectiveness, revealing some to exhibit good activity (Merugu et al., 2010).
Advanced Materials and Chemical Analysis
- Research into the synthesis of related substances of iloperidone included the development of intermediates for quality control purposes, contributing to the understanding of chemical structures and potential drug synthesis (Jiangxi, 2014).
- Another study focused on electrochemical synthesis related to the oxidation of a specific derivative, exploring new pathways for creating arylthiobenzazoles, indicating the compound's versatility in synthetic chemistry applications (Amani & Nematollahi, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .
特性
IUPAC Name |
1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWQEIGJWVJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372387 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone | |
CAS RN |
84162-82-3 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84162-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

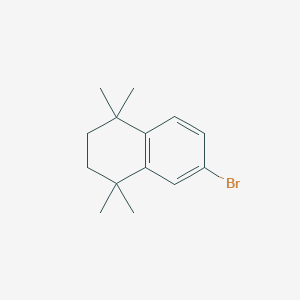
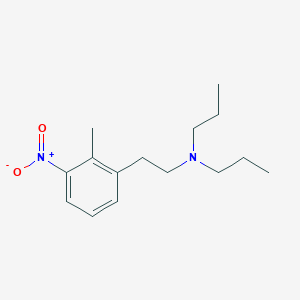
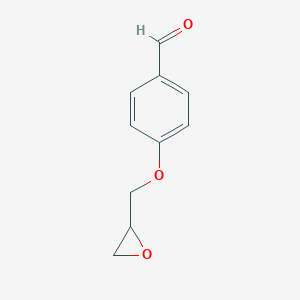

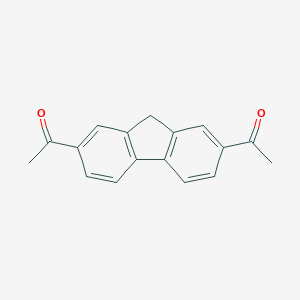
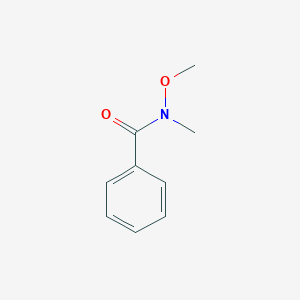
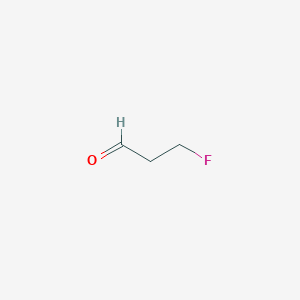
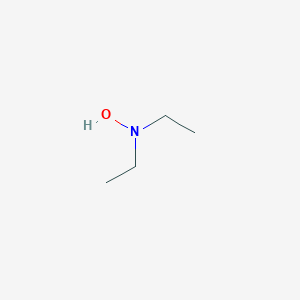
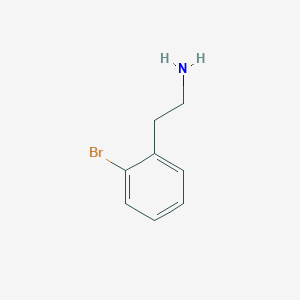
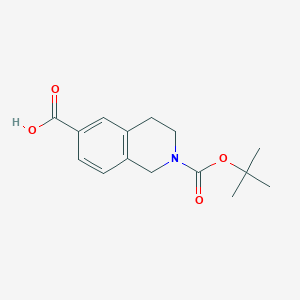
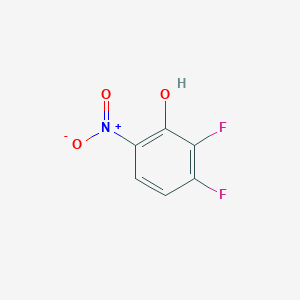
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
